molecular formula C25H25NO4 B12215035 (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Cat. No.: B12215035
M. Wt: 403.5 g/mol
InChI Key: VOWIXBRNOIXGEC-XKZIYDEJSA-N
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Description

The compound “(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one” is a complex organic molecule that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route might include:

    Starting Materials: Appropriate benzofuran precursors and piperidine derivatives.

    Reaction Conditions: The reaction may involve condensation reactions, cyclization, and functional group modifications under controlled temperature and pH conditions.

    Catalysts and Reagents: Common catalysts and reagents such as acids, bases, and transition metal catalysts might be used.

Industrial Production Methods

Industrial production of such compounds often involves scalable synthetic routes with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

Benzofuran derivatives are studied for their unique chemical properties and potential as building blocks in organic synthesis.

Biology

These compounds may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

Industry

Used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzofuran derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    Coumarin: Another benzopyran derivative with similar biological activities.

    Flavonoids: A class of compounds with a benzofuran core and diverse biological activities.

Uniqueness

The unique structural features of “(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one” may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H25NO4

Molecular Weight

403.5 g/mol

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C25H25NO4/c1-15-11-20(27)19(14-26-10-6-5-7-16(26)2)25-23(15)24(28)22(30-25)13-18-12-17-8-3-4-9-21(17)29-18/h3-4,8-9,11-13,16,27H,5-7,10,14H2,1-2H3/b22-13-

InChI Key

VOWIXBRNOIXGEC-XKZIYDEJSA-N

Isomeric SMILES

CC1CCCCN1CC2=C(C=C(C3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)C)O

Canonical SMILES

CC1CCCCN1CC2=C(C=C(C3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)C)O

Origin of Product

United States

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